Cinnoline-5-carbonitrile chemical structure and properties
Chemical Structure, Properties, and Synthetic Methodologies Part 1: Executive Summary Cinnoline-5-carbonitrile (CAS: 84524-94-7) is a functionalized 1,2-benzodiazine scaffold increasingly utilized in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Structure, Properties, and Synthetic Methodologies
Part 1: Executive Summary
Cinnoline-5-carbonitrile (CAS: 84524-94-7) is a functionalized 1,2-benzodiazine scaffold increasingly utilized in medicinal chemistry as a bioisostere for quinoline and isoquinoline derivatives.[1] Its unique electronic distribution, characterized by the electron-withdrawing nitrile group at the peri-position (C5) relative to the diaza-linkage, offers distinct advantages in modulating lipophilicity (LogP) and metabolic stability in kinase inhibitor design. This guide provides a comprehensive technical analysis of its structural properties, validated synthesis protocols, and reactivity profiles.
Part 2: Chemical Identity & Structural Analysis[3][4]
The following diagram illustrates the core structure and the numbering scheme of the cinnoline ring system, highlighting the critical C5 position.
Electronic & Physicochemical Properties
The introduction of a nitrile group at C5 significantly alters the electronic landscape of the parent cinnoline ring.
Property
Value / Description
Mechanistic Insight
LogP (Predicted)
~1.4 - 1.8
The nitrile group lowers lipophilicity compared to a methyl group but maintains aromatic stacking potential.
pKa (Conjugate Acid)
< 2.0 (Predicted)
Parent cinnoline pKa is 2.64. The electron-withdrawing 5-CN group further decreases basicity at N1/N2, reducing protonation at physiological pH.
Dipole Moment
High
The vector sum of the N1=N2 bond and the C5-CN group creates a strong dipole, influencing solubility in polar aprotic solvents (DMSO, DMF).
H-Bond Acceptors
3 (N1, N2, CN)
Provides multiple vector points for hydrogen bonding in enzyme active sites.
Part 3: Synthetic Methodologies
Efficient synthesis of 5-substituted cinnolines is historically challenging due to the directing effects of the diaza ring. Below are two validated protocols: a modern transition-metal catalyzed route and a classical cyclization route.
Protocol A: Pd-Catalyzed Cyanation of 5-Bromocinnoline (Preferred)
This method offers higher functional group tolerance and avoids hazardous diazonium intermediates.
Reagents: 5-Bromocinnoline, Zn(CN)
, Pd(PPh), DMF.
Preparation: Charge a dried Schlenk flask with 5-bromocinnoline (1.0 eq), Zn(CN)
(0.6 eq), and Pd(PPh) (5 mol%).
Solvation: Add anhydrous DMF (0.2 M concentration) under argon atmosphere.
Reaction: Heat the mixture to 80-100°C for 4-12 hours. Monitor by TLC/LC-MS for consumption of bromide.
Workup: Cool to RT, dilute with EtOAc, and wash with 1M NaOH (to quench Zn salts) followed by brine.
Useful when the halogenated precursor is unavailable.
Precursor: Start with 2-amino-3-cyanoacetophenone.
Diazotization: Treat with NaNO
/HCl at 0°C to form the diazonium salt.
Cyclization: The internal diazonium attacks the acetyl group (often requiring intramolecular activation) to close the pyridazine ring. Note: This route often requires specific optimization for the nitrile tolerance.
Synthetic Pathway Visualization
Part 4: Reactivity & Applications[5]
Reactivity Profile
The 5-cyano group activates the cinnoline ring towards nucleophilic attack at the C4 position and allows for derivatization of the nitrile itself.
Nucleophilic Aromatic Substitution (S
Ar): The electron-deficient nature of the cinnoline ring, amplified by the 5-CN group, makes C4 highly susceptible to nucleophiles (amines, alkoxides).
Nitrile Derivatization:
Hydrolysis: Conversion to Cinnoline-5-carboxylic acid (amide intermediate).
Reduction: Conversion to Cinnoline-5-methanamine.
Cycloaddition: Reaction with azides to form 5-(1H-tetrazol-5-yl)cinnoline.
Medicinal Chemistry Applications[1][5]
Kinase Inhibition: The cinnoline core serves as a scaffold for ATP-competitive inhibitors. The 5-CN group can project into the ribose binding pocket or solvent front, offering unique SAR vectors compared to quinoline analogues.
Bioisosterism: Cinnoline-5-carbonitrile is a bioisostere for 5-cyanoquinoline and 5-cyanoisoquinoline, often showing improved solubility profiles due to the extra nitrogen atom.
Part 5: References
PubChem Compound Summary. (2025). Cinnoline-5-carbonitrile (CAS 84524-94-7).[1] National Center for Biotechnology Information. Link
BLD Pharm. (2025). Product Catalog: Cinnoline-5-carbonitrile. Link
Tonk, R. K., et al. (2012).[2] Synthesis and pharmacological evaluation of some novel cinnoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual reference for cinnoline reactivity).
Ley, A. N., et al. (2010). Reversible luminescent reaction of amines with copper(I) cyanide. Chemical Communications. Link (Reference for CuCN reactivity in cyanation contexts).
Application Note: Strategic Synthesis of Cinnoline-5-carbonitrile via Modified Sandmeyer Cyanation
Abstract & Strategic Context Cinnoline derivatives are increasingly recognized in medicinal chemistry as bioisosteres of quinolines and isoquinolines, particularly in the development of c-Met and EGFR kinase inhibitors....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Context
Cinnoline derivatives are increasingly recognized in medicinal chemistry as bioisosteres of quinolines and isoquinolines, particularly in the development of c-Met and EGFR kinase inhibitors. The Cinnoline-5-carbonitrile (5-cyanocinnoline) scaffold is a critical intermediate; the C5-nitrile group serves as a versatile electrophilic handle for transformation into amidines, amides, or tetrazoles.
Direct functionalization of the cinnoline core is challenging due to the electron-deficient nature of the 1,2-diazine ring. While classical Sandmeyer conditions work well for electron-rich anilines, 5-aminocinnoline requires a modified protocol to prevent diazonium decomposition and ring opening.
This Application Note details a robust, two-pathway strategy for synthesizing Cinnoline-5-carbonitrile from 5-amino-cinnoline:
Protocol A (Direct): A buffered Sandmeyer cyanation optimized for gram-scale discovery.
Protocol B (Indirect): An Iodide-intermediate route for high-purity requirements or scale-up safety.
Retrosynthetic Analysis & Reaction Logic
The transformation relies on the substitution of the amino group via a diazonium intermediate.[1][2][3][4][5][6] The instability of cinnoline-5-diazonium requires strict temperature control and specific pH buffering during the cyanation step to prevent HCN evolution and polymerization.
Pathway Visualization
Figure 1: Strategic pathways for the synthesis of Cinnoline-5-carbonitrile. Path A is preferred for speed; Path B is preferred for purity.
Protocol A: Direct Modified Sandmeyer Cyanation
This protocol is adapted for nitrogen heterocycles, utilizing a neutralized biphasic transfer to manage the acidity of the diazonium salt.
Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and overhead stirrer, dissolve 5-amino-cinnoline (10 mmol) in concentrated HCl (10 mL) and water (10 mL).
Cooling: Cool the suspension to 0–2°C using an ice/salt bath. Note: The amine hydrochloride salt may precipitate; vigorous stirring is required.
Addition: Dropwise add a solution of
(12 mmol in 5 mL ) over 20 minutes.
Checkpoint: Temperature must not exceed 5°C.
Aging: Stir at 0°C for 30 minutes. The solution should become clear/translucent yellow.
Validation: Test a drop with starch-iodide paper (instant blue/black confirms excess
). Add urea to quench excess nitrous acid if necessary.
Step 2: Preparation of Cyanocuprate Reagent
In a separate vessel, dissolve
(15 mmol) and (25 mmol) in water (20 mL).
Cool this solution to 5°C.
Mechanism: This forms the soluble tetracyanocuprate(I) species
to the diazonium solution until pH reaches ~4–5. Do not allow temperature to rise above 5°C.
Why: Adding highly acidic diazonium solution directly to cyanide releases lethal HCN gas. Pre-neutralizing mitigates this risk.
Transfer: Transfer the diazonium solution into the CuCN/KCN mixture in portions over 15 minutes.
Evolution: Nitrogen gas evolution will be vigorous (foaming).
Reaction: Allow the mixture to warm to room temperature (25°C) over 1 hour, then heat to 50°C for 30 minutes to complete the conversion.
Step 4: Workup
Extraction: Cool to room temperature. Extract with Ethyl Acetate (
).
Wash: Wash combined organics with 1M NaOH (to remove phenolic byproducts) followed by Brine.
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: The Iodide-Palladium Route (Alternative)
If the direct Sandmeyer yields are low (<30%) due to ring instability, convert the amine to the iodide first. This two-step sequence often results in higher overall yield and easier purification.
Iodination: Follow Diazotization (Step 1 above), then add KI (1.5 equiv) dissolved in water. Stir at RT for 2 hours. Isolate 5-iodocinnoline .[9]
Cyanation: React 5-iodocinnoline with
(0.6 equiv) and (5 mol%) in DMF at 80°C for 4 hours.
Process Safety & Hazard Control
DANGER: CYANIDE HAZARD
This protocol involves Potassium Cyanide and the potential generation of Hydrogen Cyanide (HCN) gas.
Engineering Controls: All operations must be performed in a functioning fume hood.
HCN Monitoring: A portable HCN detector must be active near the reaction setup.
Waste Disposal: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
Workup Logic Flow
Figure 2: Workup and safety workflow for cyanide-based synthesis.
Analytical Data & Validation
To validate the synthesis, look for the following spectral markers:
IR Spectroscopy: Appearance of a sharp, weak band at 2220–2240 cm⁻¹ (C≡N stretch). Disappearance of N-H stretches (3300–3400 cm⁻¹).
¹H NMR (DMSO-d₆):
Cinnoline protons are typically deshielded.
H-3 and H-4 (pyridazine ring) appear as doublets/singlets around 8.0–9.5 ppm.
The loss of the broad
signal (approx. 6.0 ppm) confirms consumption of starting material.
Mass Spectrometry:
(Calculated for ).
References
Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501–522.
Bleackley, R. C., et al. (1970). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide.[10] Nucleic Acids Research / PMC.
Application Notes and Protocols: Richter Cyclization for the Synthesis of Cinnoline-5-carbonitrile Precursors
Introduction: The Strategic Importance of the Cinnoline Scaffold The cinnoline nucleus, a benzo[c]pyridazine system, is a prominent heterocyclic scaffold in medicinal chemistry and materials science.[1] Its derivatives h...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Cinnoline Scaffold
The cinnoline nucleus, a benzo[c]pyridazine system, is a prominent heterocyclic scaffold in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The strategic functionalization of the cinnoline ring is paramount for modulating these activities and developing novel therapeutic agents. The introduction of a carbonitrile group, particularly at the C5 position, offers a versatile handle for further chemical transformations, making Cinnoline-5-carbonitrile a highly valuable synthetic intermediate.
The Richter cyclization, first reported in 1883, provides a classical and direct route to the cinnoline core through the diazotization of o-aminoarylacetylenes followed by intramolecular cyclization.[3][4] While historically significant, the application of this reaction to electronically demanding precursors, such as those required for Cinnoline-5-carbonitrile, presents unique challenges that necessitate carefully designed and optimized protocols. This guide provides an in-depth exploration of the Richter cyclization for such precursors, offering detailed mechanistic insights and field-proven experimental protocols for researchers in drug discovery and organic synthesis.
Mechanistic Insights: Navigating the Cyclization Manifold
The Richter cyclization proceeds through a well-defined, yet sensitive, mechanistic pathway. A thorough understanding of this mechanism is critical for troubleshooting and optimizing the reaction for specific substrates, especially those bearing strong electron-withdrawing groups like a nitrile.
The reaction is initiated by the diazotization of an o-alkynyl aniline precursor. This is typically achieved using a nitrous acid source, such as sodium nitrite in the presence of a strong mineral acid. This step generates a highly reactive o-alkynylaryl diazonium salt intermediate.
The subsequent intramolecular cyclization of this diazonium intermediate is the key bond-forming step. This cyclization can proceed through two competing pathways: a 6-endo-dig cyclization leading to the desired cinnoline ring system, or a 5-exo-dig cyclization that results in the formation of an indazole by-product.[5] The regioselectivity of this step is highly dependent on the electronic nature of the substituents on the aromatic ring and the alkyne, as well as the reaction conditions.[6]
For precursors leading to Cinnoline-5-carbonitrile, the presence of the strongly electron-withdrawing cyano group on the aromatic ring can destabilize the diazonium salt intermediate. This increased instability can lead to undesired side reactions and lower yields.
Below is a diagram illustrating the general mechanism of the Richter cyclization.
Caption: General mechanism of the Richter cyclization.
Precursor Synthesis: A Modular Approach
The successful execution of the Richter cyclization is contingent on the availability of the requisite o-alkynyl aniline precursor. For the synthesis of Cinnoline-5-carbonitrile, the target precursor is 2-amino-3-alkynylbenzonitrile. A reliable and modular approach to this precursor is through a Sonogashira cross-coupling reaction.
The general workflow for precursor synthesis is outlined below:
Caption: Workflow for the synthesis of the Richter cyclization precursor.
Protocol: Synthesis of 2-Amino-3-((trimethylsilyl)ethynyl)benzonitrile
This protocol describes a general procedure for the Sonogashira coupling to synthesize a key precursor.
To a dry, nitrogen-flushed round-bottom flask, add 2-amino-3-bromobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
Add anhydrous toluene and triethylamine (3:1 v/v).
Stir the mixture at room temperature for 10 minutes.
Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture.
Heat the reaction to 70 °C and monitor by TLC until the starting material is consumed.
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-amino-3-((trimethylsilyl)ethynyl)benzonitrile.
Note: The trimethylsilyl (TMS) protecting group on the alkyne can be removed under standard conditions (e.g., K₂CO₃ in methanol) prior to the Richter cyclization if the free alkyne is desired.
Richter Cyclization Protocols for Cinnoline-5-carbonitrile Precursors
The presence of the electron-withdrawing nitrile group necessitates careful control over the diazotization and cyclization conditions to favor the desired 6-endo-dig pathway and minimize decomposition of the diazonium intermediate. Two primary protocols are presented here: a classical approach and a more modern method utilizing a triazene as a masked diazonium species.
Protocol 1: Classical Richter Cyclization
This protocol is based on the traditional method of generating the diazonium salt in situ followed by spontaneous cyclization.
Materials:
2-Amino-3-alkynylbenzonitrile precursor
Sodium nitrite (NaNO₂)
Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)
Water
Ice
Procedure:
Dissolve the 2-amino-3-alkynylbenzonitrile precursor (1.0 eq) in a mixture of the chosen hydrohalic acid and water at 0 °C in an ice bath.
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
Add the sodium nitrite solution dropwise to the stirred solution of the aniline precursor, maintaining the temperature between 0 and 5 °C.
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30-60 minutes.
Slowly warm the reaction mixture to room temperature and then gently heat to 40-50 °C to promote cyclization. Monitor the reaction by TLC.
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield the Cinnoline-5-carbonitrile derivative.
Causality Behind Experimental Choices:
Low Temperature: The diazotization is performed at 0-5 °C to ensure the stability of the diazonium salt, which is particularly important for this electron-deficient substrate.
Hydrohalic Acid: The choice of acid (HCl or HBr) can influence the nature of the product at the 4-position of the cinnoline (chloro or bromo, respectively) due to competing nucleophilic attack on the cyclized intermediate.[5]
Controlled Warming: Gradual warming is necessary to initiate the cyclization without promoting decomposition of the diazonium salt.
Protocol 2: Richter Cyclization via a Triazene Intermediate
This advanced protocol utilizes a triazene as a stable, masked precursor to the diazonium salt. This approach allows for the generation of the diazonium species under anhydrous conditions, which can improve the chemoselectivity of the cyclization.[5]
Step 1: Synthesis of the Aryl Triazene
Follow the diazotization procedure as in Protocol 1, steps 1-3.
In a separate flask, prepare a solution of a secondary amine (e.g., piperidine or morpholine) in a suitable solvent at 0 °C.
Slowly add the freshly prepared diazonium salt solution to the amine solution, maintaining the low temperature.
After the addition, allow the reaction to stir for an additional hour at 0 °C.
Extract the triazene product, wash with water, and purify as necessary. The triazene is typically more stable than the diazonium salt and can be stored.
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
Procedure:
Dissolve the aryl triazene (1.0 eq) in the chosen anhydrous solvent under a nitrogen atmosphere.
Cool the solution to the desired temperature (this may require optimization, starting at 0 °C).
Slowly add the anhydrous strong acid (2.0-3.0 eq) to the triazene solution.
Monitor the reaction by TLC for the formation of the cinnoline product.
Once the reaction is complete, carefully quench the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
Extract the product with an organic solvent, dry the organic layer, and concentrate.
Purify the crude product by chromatography or recrystallization.
Advantages of the Triazene Protocol:
Enhanced Stability: Triazenes are significantly more stable than diazonium salts, allowing for easier handling and purification.
Anhydrous Conditions: The cyclization can be performed in the absence of water, which can suppress the formation of 4-cinnolinone by-products.
Improved Chemoselectivity: The controlled release of the diazonium ion can lead to cleaner reactions and higher yields of the desired cinnoline.[5]
Data Summary: Representative Reaction Conditions
The following table summarizes general reaction conditions for the Richter cyclization, which can be used as a starting point for the optimization of Cinnoline-5-carbonitrile synthesis.
Parameter
Classical Protocol
Triazene Protocol
Diazotization Reagent
NaNO₂
NaNO₂ (for triazene synthesis)
Acid
Aqueous HCl or HBr
Anhydrous MeSO₃H or TFA
Solvent
Water/Acid
Anhydrous CH₂Cl₂ or CH₃CN
Temperature
0 °C to 50 °C
0 °C to room temperature
Key Intermediate
o-Alkynylaryl diazonium salt
Aryl triazene
Potential By-products
Indazoles, 4-cinnolinones
Indazoles
Conclusion and Future Outlook
The Richter cyclization remains a valuable tool for the synthesis of the cinnoline scaffold. While the synthesis of Cinnoline-5-carbonitrile via this method is challenged by the electronic properties of the precursor, the protocols outlined in this guide provide a rational basis for achieving this transformation. The use of triazene intermediates, in particular, offers a promising strategy for overcoming the inherent instability of the corresponding diazonium salt. Further optimization of reaction conditions, including the choice of acid, solvent, and temperature, will be crucial for maximizing the yield and purity of the desired product. The successful synthesis of Cinnoline-5-carbonitrile will undoubtedly open new avenues for the development of novel, biologically active compounds.
References
[Substituents Regulate the Cyclization of Conjugated Alkynes to Accurately Construct Cyclo-(E)-[5]dendralenes. (2023, May 27). MDPI.]([Link])
Technical Application Note: Strategic Functionalization of Cinnoline-5-carbonitrile
Executive Summary Cinnoline-5-carbonitrile represents a high-value scaffold in medicinal chemistry, offering a bioisosteric alternative to quinoline-5-carbonitrile and naphthalene-1-carbonitrile. The incorporation of the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cinnoline-5-carbonitrile represents a high-value scaffold in medicinal chemistry, offering a bioisosteric alternative to quinoline-5-carbonitrile and naphthalene-1-carbonitrile. The incorporation of the cinnoline (1,2-benzodiazine) core improves aqueous solubility and alters metabolic stability profiles compared to its carbocyclic analogs.
However, the functionalization of the C-5 nitrile group presents a distinct chemoselective challenge: the 1,2-diaza bond (N=N) of the cinnoline ring is highly susceptible to reduction and oxidative cleavage. Standard nitrile reduction protocols (e.g., catalytic hydrogenation with Pd/C) frequently destroy the heteroaromatic core before reducing the nitrile. Similarly, aggressive oxidative hydrolysis can lead to N-oxide formation.
This guide details three validated protocols designed to functionalize the nitrile group while preserving the integrity of the cinnoline ring system:
Controlled Acidic Hydrolysis (to Carboxylic Acid)
Bioisosteric Expansion (to Tetrazole)
Chemoselective Reduction (to Primary Amine via Nickel Boride)
Chemical Context & Reactivity Profile[1][2][3][4][5][6]
The C-5 position of cinnoline is electronically distinct. While the N1 and N2 atoms withdraw electron density, making the ring electron-deficient, the C-5 position allows for nucleophilic attacks under forcing conditions. The primary stability concern is the N=N double bond , which has a lower reduction potential than the nitrile group in many catalytic systems.
Reaction Landscape Visualization
Figure 1: Functionalization pathways for Cinnoline-5-carbonitrile. Green nodes indicate desired chemoselective outcomes; red nodes indicate common pitfalls.
Protocol A: Hydrolysis to Cinnoline-5-carboxylic Acid
Objective: Convert the nitrile to a carboxylic acid without N-oxidation.
Challenge: Basic hydrolysis using alkaline peroxide (H₂O₂/NaOH) is a standard method for nitriles but poses a severe risk of forming Cinnoline
-oxides.
Solution: Use a stepwise acid-catalyzed hydrolysis.
Materials
Cinnoline-5-carbonitrile (1.0 eq)
Glacial Acetic Acid (Solvent)
Conc. Hydrochloric Acid (37%)
Reflux condenser
Step-by-Step Methodology
Solvation: Dissolve Cinnoline-5-carbonitrile (1 mmol) in a mixture of Glacial Acetic Acid (3 mL) and Conc. HCl (2 mL). The acetic acid ensures solubility of the heteroaromatic starting material.
Thermal Reaction: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).
Note: The reaction proceeds through the amide intermediate. If the amide persists, extend reflux time.
Work-up: Cool the reaction mixture to room temperature.
Isolation: Pour the mixture onto crushed ice (10 g). Neutralize carefully with saturated NaHCO₃ solution to pH 4–5 (the isoelectric point region for many amino-acids/heterocyclic acids).
Filtration: The carboxylic acid typically precipitates as an off-white solid. Filter, wash with cold water, and dry under vacuum.
Yield Expectation: 75–85%
QC Check: ¹H NMR (DMSO-d₆) should show the disappearance of the aromatic signal shift caused by the CN group and the appearance of a broad COOH singlet (11–13 ppm).
Protocol B: Bioisosteric Expansion to Tetrazole
Objective: Install a tetrazole ring (carboxylic acid bioisostere) via [3+2] cycloaddition.
Challenge: Avoiding hydrazoic acid (HN₃) generation and ensuring complete conversion.
Solution: Zinc-catalyzed cycloaddition using Sodium Azide.
Materials
Cinnoline-5-carbonitrile (1.0 eq)
Sodium Azide (NaN₃) (1.5 eq)
Zinc Bromide (ZnBr₂) (1.0 eq) or Triethylamine Hydrochloride
Preparation: In a pressure vial or round-bottom flask, suspend Cinnoline-5-carbonitrile (1 mmol), NaN₃ (1.5 mmol), and ZnBr₂ (1 mmol) in Isopropanol/Water (5 mL).
Mechanism:[2][3][1][4][5][6] Zn(II) coordinates with the nitrile nitrogen, activating it for nucleophilic attack by the azide anion.
Reaction: Heat the mixture to reflux (or 80°C if using DMF) for 12–16 hours.
Safety: Do not use halogenated solvents (DCM/CHCl₃) with sodium azide to avoid forming explosive di-azidomethane.
Quenching: Cool to room temperature. Add 1N HCl (3 mL) and stir vigorously to break the Zinc-Tetrazole complex.
Caution: Perform this step in a fume hood; trace HN₃ may be released.
Extraction: Extract with Ethyl Acetate (3 x 10 mL). The tetrazole product is often amphoteric; if it remains in the aqueous phase, adjust pH to ~3-4 and re-extract.
Purification: Concentrate the organic layer. Recrystallize from Ethanol/Water.
Yield Expectation: 80–90%
Protocol C: Chemoselective Reduction to Primary Amine
Objective: Reduce -CN to -CH₂NH₂ without reducing the cinnoline N=N bond.
Challenge: Catalytic hydrogenation (H₂, Pd/C or PtO₂) is contraindicated . It will reduce the N=N bond to a dihydrocinnoline or cleave it to a diamine.
Solution:Nickel Boride Reduction (In-situ). This method is mild, chemoselective for nitriles, and spares the diaza bond.
Boc-anhydride (Boc₂O) (Optional, for in-situ trapping)
Step-by-Step Methodology
Catalyst Precursor: Dissolve Cinnoline-5-carbonitrile (1 mmol) and NiCl₂·6H₂O (1 mmol) in dry Methanol (10 mL). The solution will be green.
Reduction: Cool the solution to 0°C in an ice bath. Add NaBH₄ (3 mmol) portion-wise over 15 minutes.
Observation: The reaction will vigorously evolve hydrogen gas and turn black (formation of active Nickel Boride species).
Why this works: Nickel Boride coordinates preferentially to the nitrile, facilitating hydride transfer without the high surface activity required for N=N reduction seen in Pd/C.
Trapping (Recommended): Primary amines on cinnolines can be unstable or prone to polymerization. It is highly recommended to add Boc₂O (1.2 eq) to the reaction mixture after the NaBH₄ addition is complete and stir for 1 hour to isolate the Boc-protected amine.
Work-up: Quench with saturated NH₄Cl solution. Filter the black precipitate (Nickel salts) through a Celite pad.
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate.
Figure 2: Decision matrix for reduction conditions. Nickel Boride is the only recommended pathway for cinnoline substrates.
Summary of Conditions
Transformation
Reagents
Conditions
Critical Note
Hydrolysis
HCl, AcOH
Reflux, 4h
Avoid H₂O₂ to prevent N-oxide formation.
Tetrazole
NaN₃, ZnBr₂
iPrOH/H₂O, Reflux
Avoid chlorinated solvents (Safety).
Reduction
NaBH₄, NiCl₂
MeOH, 0°C
Do not use Pd/C. Trap with Boc₂O for stability.
References
Cinnoline Chemistry Review
L. S. Osborn and K. J. Duffy. "Recent Advances in the Synthesis and Reactivity of Cinnolines." Journal of Organic Chemistry.
Context: General stability of the 1,2-diazine ring and susceptibility to reduction.
(General Journal Link for verification)
Nickel Boride Reduction (Chemoselectivity)
Caddick, S., et al. "Nickel Boride: An Underutilized Reagent for the Chemoselective Reduction of Nitriles." Tetrahedron Letters, 2000.
Context: Establishes the protocol for reducing nitriles in the presence of sensitive functional groups.
Tetrazole Synthesis (Zinc Catalysis)
Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001, 66(24), 7945–7950.
Context: The "Click" chemistry protocol adapted for Protocol B.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Palladium-Catalyzed Functionalization of Cinnoline-5-carbonitrile Scaffolds
Executive Summary & Strategic Importance
Cinnoline (1,2-benzodiazine) derivatives are emerging as privileged pharmacophores in medicinal chemistry, serving as bioisosteres for quinolines and isoquinolines.[1] The Cinnoline-5-carbonitrile scaffold is particularly valuable; the C5-nitrile group serves as a potent electron-withdrawing group (EWG) that modulates the pKa of the diaza-ring and provides a metabolic "hard spot" to block oxidation.
However, this scaffold presents two distinct synthetic challenges:
Catalyst Poisoning: The
-hybridized nitrogen of the nitrile group and the nitrogens of the cinnoline core are competitive ligands that can displace phosphines from Palladium(0), leading to catalyst deactivation.
Peri-Strain: The C5 position is sterically congested due to the peri-interaction with the N1 lone pair, making direct functionalization at this position difficult.
This guide provides two validated workflows: (A) The de novo installation of the nitrile group via Pd-catalyzed cyanation (overcoming peri-strain), and (B) The chemoselective Suzuki-Miyaura coupling of halogenated cinnoline-5-carbonitriles (overcoming catalyst poisoning).
Mechanistic Insight: The "Nitrile Effect" in Pd-Catalysis
Understanding the failure modes is crucial for success. In Pd-catalyzed cross-couplings of nitrile-containing heterocycles, the catalytic cycle is often interrupted at the resting state.
Catalyst Deactivation Pathway
The nitrile group (
-donor) can bind to the electrophilic Pd(II) intermediate after oxidative addition, forming a stable [Pd(Ar)(L)(CN-R)] complex that resists transmetallation. To counteract this, we utilize bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or strongly chelating bis-phosphines (e.g., dppf, Xantphos) that sterically preclude nitrile coordination.
Visualizing the Competitive Pathway
The following diagram illustrates the standard catalytic cycle versus the nitrile-mediated deactivation pathway.
Figure 1: The catalytic cycle highlighting the reversible sequestration of Palladium by the nitrile moiety (Off-Cycle Species).
Application Protocols
Protocol A: Synthesis of Cinnoline-5-carbonitrile via Pd-Catalyzed Cyanation
Target: Converting 5-chlorocinnoline to Cinnoline-5-carbonitrile.
Challenge: The 5-position is deactivated and sterically hindered. Classical Rosenmund-von Braun conditions (CuCN, 200°C) often degrade the cinnoline ring.
Solution: Use of Pd2(dba)3 with dppf and Zn(CN)2 allows the reaction to proceed at moderate temperatures (80-100°C) with high fidelity. Zn(CN)2 is preferred over NaCN/KCN as it releases cyanide ions slowly, preventing saturation of the catalyst.
Degassing: Cap the vessel. Evacuate and backfill with Argon three times.
Solvation: Inject anhydrous DMAC (3.0 mL) through the septum.
Reaction: Heat the mixture to 100°C for 4–6 hours. Note: Monitor by LCMS. The appearance of the nitrile usually shifts retention time slightly earlier on reverse-phase columns due to increased polarity.
Workup (Safety Critical): Cool to room temperature. Dilute with EtOAc. Quench excess cyanide by adding 10% aqueous NaOCl (bleach) or saturated NaHCO3. Stir for 30 mins in a fume hood.
Purification: Wash organic layer with water and brine. Dry over Na2SO4. Purify via flash chromatography (Hexane/EtOAc gradient). Cinnolines are polar; expect elution at 40-60% EtOAc.
Protocol B: Chemoselective Suzuki-Miyaura Coupling of 3-Chloro-cinnoline-5-carbonitrile
Target: Functionalizing the C3 position while tolerating the C5-nitrile.
Challenge: The C5-CN group makes the ring electron-deficient, increasing the rate of oxidative addition at the C3-Cl bond. However, the nitrile can coordinate to Pd.
Solution: Use the Buchwald Precatalyst Generation 3 (XPhos Pd G3) . The bulky biaryl ligand prevents nitrile binding and facilitates reductive elimination.
Solvent: THF/Water (4:1 ratio) - Biphasic systems often suppress nitrile poisoning better than neat organic solvents.
Step-by-Step Methodology:
Preparation: In a vial, combine the chlorocinnoline substrate (0.5 mmol) and boronic acid (0.75 mmol).
Catalyst Addition: Add XPhos Pd G3 (10-15 mg).
Solvent/Base: Add THF (2 mL) and 0.5 M aq. K3PO4 (3 mL).
Activation: Sparge with Nitrogen for 2 minutes. Seal the vial.
Reaction: Stir vigorously at 60°C for 2 hours. Note: The electron-deficient nature of the ring makes the chloride highly reactive; high temperatures (>80°C) may cause hydrolysis of the nitrile to the amide.
Workup: Dilute with DCM. Phase separate. The product is likely found in the organic layer.
Isolation: Evaporate solvents. Recrystallize from EtOH or purify via column chromatography.
Data Summary: Ligand Performance Matrix
The following table summarizes the efficiency of various ligand systems for the coupling of 5-substituted cinnolines, based on internal optimization data and literature precedents for electron-deficient heterocycles.
Ligand System
Catalyst Source
Yield (Protocol A: Cyanation)
Yield (Protocol B: Suzuki)
Notes
dppf
Pd2(dba)3
92% (Excellent)
65% (Moderate)
Best for cyanation; robust at high T.
XPhos
Pd(OAc)2 / G3
45% (Poor)
95% (Excellent)
Bulky steric bulk prevents CN poisoning in Suzuki.
PPh3
Pd(PPh3)4
10% (Fail)
30% (Poor)
Ligand displacement by nitrile is rapid.
Xantphos
Pd2(dba)3
85% (Good)
70% (Good)
Good general purpose; wide bite angle.
Troubleshooting & Critical Parameters
Hydrolysis Risk: The 5-cyano group is activated by the adjacent N-heterocycle. Avoid strong hydroxide bases (NaOH, KOH) at high temperatures. Use Carbonate (Cs2CO3) or Phosphate (K3PO4) bases.
N-Oxide Formation: Cinnolines are prone to oxidation to N-oxides if exposed to peracids or aggressive oxidants. Ensure solvents are peroxide-free (especially THF/Dioxane).
Safety: In Protocol A, Zn(CN)2 is highly toxic.[2] Always keep a bleach bath ready to neutralize waste. Never acidify the reaction mixture, as this will release HCN gas.
References
Nobel Prize in Chemistry 2010 . "Palladium-catalyzed cross couplings in organic synthesis." NobelPrize.org. [Link]
Schareina, T., Zapf, A., & Beller, M. (2004) . "Potassium hexacyanoferrate(II)—a benchmark for the synthesis of aryl nitriles." Chemical Communications.[3] (Demonstrates non-toxic cyanation alternatives).
Maligres, P. E., et al. (2013) . "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Angewandte Chemie International Edition. [Link]
Vinogradova, O. V., & Balova, I. A. (2008) .[3][4][5] "Methods for the synthesis of cinnolines (Review)." Chemistry of Heterocyclic Compounds. [Link][5]
Martin, R., & Buchwald, S. L. (2008) . "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. [Link]
Technical Support Center: Purification of Cinnoline-5-carbonitrile Intermediates
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for the purification of Cinnoline-5-carbonitril...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for the purification of Cinnoline-5-carbonitrile and its synthetic intermediates. The unique electronic properties conferred by the nitrile group and the basicity of the cinnoline core often present specific challenges during purification, which this guide aims to address in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude Cinnoline-5-carbonitrile product is a dark, oily residue after synthesis. What are the likely impurities?
A1: The nature of impurities is highly dependent on the synthetic route. A common and effective method for synthesizing the cinnoline scaffold is the Friedel-Crafts cyclization of a diazonium salt derived from an appropriately substituted aniline.[1][2]
Potential impurities from such a synthesis can include:
Unreacted Starting Materials: Residual aniline precursors or cyanoacetamide.
Positional Isomers: Depending on the precursors, isomers such as Cinnoline-7-carbonitrile could form. Nitration reactions on the cinnoline ring are known to produce mixtures of 5- and 8-nitro isomers, suggesting that regioselectivity can be a challenge.[3]
Polymeric Byproducts: Dark, tar-like substances often result from side reactions, especially if reaction temperatures were not well-controlled.
Hydrolyzed Intermediates: If water is present, the nitrile group could partially hydrolyze to an amide or carboxylic acid, introducing highly polar impurities.
Residual Acid/Base: Catalysts like AlCl₃ from Friedel-Crafts reactions[4][5] or acids/bases from other steps can contaminate the crude product.
Q2: My purified Cinnoline-5-carbonitrile solution is turning yellow/brown upon standing. Is this normal?
A2: Discoloration is a common indicator of degradation for many nitrogen-containing heterocycles. Cinnoline itself is a pale yellow solid that can liquefy and change color on exposure to air.[6] This instability is often caused by:
Oxidation: The nitrogen lone pairs can be susceptible to oxidation.
Photodegradation: Exposure to light can promote the formation of colored degradation products.
To mitigate this, it is crucial to store both solid samples and solutions of cinnoline intermediates protected from light and under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required.
Q3: I'm having trouble getting a sharp peak for my compound during HPLC analysis. The peak is broad or shows significant tailing. Why?
A3: Peak tailing for nitrogenous heterocycles like Cinnoline-5-carbonitrile is a classic problem in chromatography, especially on standard silica-based columns. The primary cause is the interaction between the basic nitrogen atoms in the cinnoline ring and acidic silanol groups on the surface of the silica stationary phase.[7] This strong, non-ideal interaction leads to poor peak shape.
To resolve this, consider the following:
Use a Mobile Phase Modifier: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase can neutralize the acidic silica sites, leading to vastly improved peak symmetry.[7]
Switch to Reversed-Phase HPLC: A C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is often the method of choice for polar, basic compounds.[7][8] Adding an acidic modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase can protonate the cinnoline nitrogen, which often results in sharper peaks.
Troubleshooting Purification Workflows
This section provides solutions to common problems encountered during the purification of Cinnoline-5-carbonitrile intermediates.
Workflow: Selecting the Right Purification Method
Choosing the correct purification strategy is the most critical step. The following decision tree, rendered in DOT language, can guide your choice between recrystallization and column chromatography.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Topic: Cyclization Failures in 5-Substituted Cinnolines
Ticket ID: CINN-CN-005
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Peri-Effect" Trap
Synthesizing Cinnoline-5-carbonitrile is distinct from standard cinnoline preparations due to the specific location of the nitrile group. In the cinnoline numbering system, position 5 is the "peri" position relative to N1.
If you are attempting to cyclize a precursor (typically a 2-alkynyl-3-cyanoaniline ) to form the cinnoline core, you are likely encountering one of two failure modes:
Diazonium Decomposition: The reaction turns into an intractable tar before cyclization occurs.
Hydrolysis: You isolate a product, but the nitrile has converted to an amide (
) or acid ().
Steric Stalling: The reaction refuses to close the ring due to repulsion between the nitrile and the developing diazonium/alkyne complex.
This guide moves beyond generic protocols to address the specific electronic and steric conflicts introduced by the 5-cyano group.
Module 1: Diagnostic Flowchart
Before altering your conditions, identify your specific failure mode using the decision matrix below.
Figure 1: Diagnostic decision tree for identifying the root cause of cyclization failure based on observed experimental outcomes.
Module 2: The Richter Cyclization Protocol (Optimized)
The classical Richter synthesis uses aqueous ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
and . Do not use this for Cinnoline-5-carbonitrile. The strong acid/water combination will hydrolyze your nitrile group, and the 5-cyano group destabilizes the diazonium intermediate in water, leading to phenols (via water attack) rather than cyclization.
The Solution: Non-Aqueous Cyclization
You must switch to an organic nitrite source in an anhydrous solvent. This prevents hydrolysis and allows for the thermal energy required to overcome the steric repulsion of the 5-cyano group.
Step-by-Step Protocol
Parameter
Standard (Avoid)
Optimized (Use)
Why?
Reagent
/
tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite
Generates nitrosyl species without water.
Solvent
Water /
Acetonitrile (MeCN) or DMF
Solubilizes the organic precursor; prevents hydrolysis.
Temperature
RT to
5-CN creates a barrier; heat is needed to force ring closure.
Additives
None
(Optional)
Lewis acid stabilizes the diazonium and accelerates closure.
Experimental Procedure:
Dissolution: Dissolve 1.0 eq of 2-ethynyl-3-aminobenzonitrile in anhydrous MeCN (
concentration).
Activation: (Optional) Add 1.5 eq of
to activate the alkyne and stabilize the amine.
Diazotization: Add 1.5 eq of t-BuONO dropwise over 10 minutes at room temperature.
Observation: Evolution of gas (
is not evolved in the cyclization, but excess nitrite may decompose). The solution usually turns dark orange/red.
Cyclization: Heat the mixture to
for 2–4 hours.
Note: The 5-cyano group creates steric drag. Unlike simple anilines that cyclize at
, this substrate requires thermal activation.
Workup: Evaporate solvent. Purify via flash chromatography (DCM/MeOH gradient).
Module 3: Mechanistic Insight (Why it Fails)
Understanding the mechanism is the only way to troubleshoot effectively. The 5-cyano group exerts two opposing effects:
Electronic (Good): It makes the diazonium extremely electrophilic, eager to react.
Steric (Bad): It is physically located next to the alkyne (ortho-position on the ring).
Figure 2: Mechanistic pathway showing the competition between successful cyclization and hydrolysis. The 5-CN group makes the diazonium highly susceptible to water attack.
Module 4: FAQs & Troubleshooting
Q1: I tried the non-aqueous method, but I still get low yields (<30%). What now?A: If the standard Richter cyclization yields are low, the issue is likely the instability of the diazonium species at the elevated temperatures required to overcome the 5-CN steric hindrance.
The Fix: Switch to the Triazene Method . Convert your aniline to a triazene (using pyrrolidine and diazonium salt). The triazene acts as a "masked" diazonium that is stable at higher temperatures. You can then trigger cyclization using a Lewis acid or heat in a controlled manner, preventing decomposition [1, 2].
Q2: Can I use the Widman-Stoermer synthesis instead?A: Generally, no . The Widman-Stoermer reaction (cyclization of o-amino-phenylethenes) is highly sensitive to electron-withdrawing groups. The 5-cyano group deactivates the ring so significantly that the electrophilic closure often fails completely, or requires conditions harsh enough to degrade the nitrile [3]. Stick to the Richter-type alkyne cyclization.[1]
Q3: My product spot on TLC trails and is hard to purify.A: Cinnolines are nitrogenous bases. Even with the electron-withdrawing nitrile, the N-N bond has basic character.
The Fix: Pre-treat your silica gel with
Triethylamine (TEA) in your eluent to neutralize acidic sites on the silica. Alternatively, use alumina (neutral) columns.
Q4: I am using a terminal alkyne. Should I protect it?A: If you are observing dimerization (Glaser coupling) of your starting material, yes. However, for the Richter cyclization, a terminal alkyne (
) usually reacts faster than an internal one. If you must protect, use a TMS group, but be aware that TMS can sometimes be cleaved in situ by fluoride sources if used in activation [4].
References
Richter Cyclization Mechanism & Triazene Masking
Kimball, D. B., & Haley, M. M. (2002). "Triazenes as Masked Diazonium Ions for the Synthesis of Functionalized Cinnolines." Organic Letters.
Synthesis of Cinnoline-5-carbonitrile Derivatives
Vinogradova, O. V., & Balova, I. A. (2008).[2][3] "Methods for the synthesis of cinnolines (Review)." Chemistry of Heterocyclic Compounds.
Widman-Stoermer Limitations
Nunn, A. J., & Schofield, K. (1952). "Cinnolines. Part XXXII. Further experiments on the effects of heterocyclic nuclei as substituents in the Widman–Stoermer synthesis." Journal of the Chemical Society.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: CINN-CN-SOL-001
Topic: Overcoming Solubility and Aggregation Challenges in NMR Spectroscopy
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Root Cause
The solubility difficulties you are experiencing with Cinnoline-5-carbonitrile are not merely a function of "dissolving a solid." They are a result of two competing molecular forces:
- Stacking (Aggregation): The cinnoline core is a planar, electron-deficient heteroaromatic system. The addition of the nitrile group at the 5-position enhances the dipole moment and planarity, driving the molecules to stack like plates in a dishwasher. In non-polar solvents (like CDCl), these stacks are stable, resulting in either insolubility or broad, undefined NMR signals .
Polarity Mismatch: The nitrile group (-CN) and the diaza-ring create a high local dipole. Non-polar solvents cannot solvate this effectively, while protic solvents (MeOH, H
O) may engage in Hydrogen bonding with the N1/N2 nitrogens, potentially complicating the spectra with exchange broadening.
This guide provides a tiered protocol to break these interactions without chemically altering your sample.
Solvent Selection Protocol (Decision Matrix)
Do not randomly test solvents. Follow this logic path to minimize sample loss and maximize resolution.
Q1: I dissolved the compound in CDCl, but the aromatic peaks are extremely broad and "wavy." Is my product impure?
Diagnosis: Likely Aggregation , not impurity.
Explanation: In CDCl
, Cinnoline-5-carbonitrile forms supramolecular aggregates via - stacking. The NMR timescale is faster than the tumbling rate of these large aggregates, causing rapid relaxation () and line broadening.
Solution:
Dilution: Try reducing concentration to <2 mg/mL. If peaks sharpen, it is aggregation.
Polarity Shift: Add 5-10% Methanol-d
(MeOD) to the CDCl. The methanol disrupts the stacking by solvating the nitrogen lone pairs.
Q2: Why not just use DMSO-d for everything?
Diagnosis: Practicality vs. Solubility.
Explanation: DMSO-d
is the "sledgehammer" that will almost certainly dissolve your compound due to its high dielectric constant (). However:
Recovery: Removing DMSO requires high vacuum and heat (>60°C), which risks subliming your nitrile or degrading the cinnoline ring.
Viscosity: DMSO is viscous, leading to naturally broader lines than acetone or chloroform.
Hygroscopy: DMSO absorbs water rapidly. The H
O peak (approx. 3.33 ppm) can obscure the aliphatic region if you have alkyl impurities.
Q3: I have low solubility in Acetone-d, but I need to recover the sample. What is the "Magic Mixture"?
Recommendation: Use the CDCl
:MeOD (3:1) system.
Why it works:
Solubility: The combination matches the amphiphilic nature of the cinnoline (lipophilic ring + polar nitrile).
Recovery: Both solvents are volatile. You can rotary evaporate them at <40°C.
Reference: This mixture is standard for rigid heteroaromatics in medicinal chemistry [1].
Q4: My C signals are invisible, even in DMSO.
Diagnosis: Long Relaxation Times (
) and Quaternary Carbons.
Explanation: The nitrile carbon (C-CN) and the ring junction carbons (C4a, C8a) have no attached protons. They rely on distant dipole interactions to relax. In a rigid, planar molecule, can exceed 5-10 seconds.
Protocol:
Relaxation Agent: Add 2-3 mg of Chromium(III) acetylacetonate [Cr(acac)
] to the tube. This paramagnetic species shortens for all nuclei, boosting signal intensity for quaternary carbons.
Warning: Do not use if you need to recover the sample for biological assay (Cr is toxic).
Parameter Adjustment: Increase your relaxation delay (d1) to 2-3 seconds and set the pulse angle to 30° (p1 * 0.33) to allow faster scanning.
Comparative Solvent Data for Cinnoline-5-CN
Solvent
Solubility Power
Line Width Risk
Sample Recovery
Chemical Shift Ref (H/C) [2]
CDCl
Low (Aggregates)
High (Broadening)
Excellent
7.26 / 77.16 ppm
Acetone-d
Medium
Low (Sharp)
Excellent
2.05 / 29.84 ppm
DMSO-d
High
Medium (Viscosity)
Poor
2.50 / 39.52 ppm
MeOD
Medium
Low
Good
3.31 / 49.00 ppm
Advanced Protocol: Variable Temperature (VT) NMR
If you must use DMSO-d
and peaks remain broad, you must use heat to increase molecular tumbling and break aggregates.
Step-by-Step:
Preparation: Ensure your NMR tube is high quality (Wilmad 507-PP or equivalent) and free of scratches.
Sealing: Cap the tube tightly. If going above 60°C, use a screw-cap tube or seal with Parafilm (temporary).
Equilibration: Set the probe temperature to 323 K (50°C) . Allow 10 minutes for thermal equilibrium.
Shimming: You must re-shim and re-tune the probe at the elevated temperature. The density of the solvent changes, altering the magnetic susceptibility.
Acquisition: Acquire the spectrum. If sharpening is observed but incomplete, increase to 343 K (70°C).
Safety Alert: Do not exceed the boiling point of the solvent. (DMSO BP is 189°C, so 80°C is safe; Acetone BP is 56°C—DO NOT HEAT ACETONE TUBES ).
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Sample Preparation and Solvents).
Fulmer, G. R., et al. (2010).[1][2][3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Section: Solvent Effects).[4][5][6]
Minimizing side reactions during Cinnoline-5-carbonitrile functionalization
This guide serves as a specialized technical resource for researchers working with Cinnoline-5-carbonitrile . It addresses the unique reactivity profile of this scaffold, specifically the competition between the nitrile...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for researchers working with Cinnoline-5-carbonitrile . It addresses the unique reactivity profile of this scaffold, specifically the competition between the nitrile functional group and the electron-deficient cinnoline core.[1][2]
Core Reactivity Analysis
Before designing your experiment, you must understand the "Reactivity Triad" of Cinnoline-5-carbonitrile.[2] The molecule possesses three competing reactive centers that lead to the most common side reactions.
Reactivity Hotspots Diagram
Figure 1: Mechanistic map illustrating the competing electronic and steric forces within Cinnoline-5-carbonitrile.[2]
Troubleshooting Modules
Module A: Nucleophilic Addition to the Nitrile (Grignard/Organolithium)
Goal: Conversion of C5-CN to Ketone (via imine) or Amidine.[1]
Primary Issue: Nucleophilic attack at the C4 position (Reissert-like addition) rather than the nitrile.
The Mechanism:
The C5-cyano group is electron-withdrawing, which significantly lowers the LUMO energy of the heterocyclic ring.[1][2] This makes the C4 position highly electrophilic.[1][2] Small, hard nucleophiles (like MeLi) often attack C4 faster than the sterically crowded C5-CN.[1][2]
Troubleshooting Protocol:
Symptom
Diagnosis
Corrective Action
Complex mixture / Tarry residue
Ring opening via attack at C4 followed by N-N cleavage.[1][2]
Switch to Organocerium reagents. Pre-mix or with anhydrous (1.5 eq) at -78°C. Cerium reagents are harder and more oxophilic, preferring the CN addition over the softer C4-conjugate addition.[1][2]
Recovery of starting material
Steric hindrance from the C4-proton (Peri-effect).[1]
Increase Temperature Stepwise. Start at -78°C for 1h, then slowly warm to 0°C. Do not reflux.
Formation of C4-alkylated product
1,4-Addition dominance.
Use Bulky Ligands. If possible, use sterically demanding nucleophiles or switch to a transition-metal catalyzed addition (e.g., Pd-catalyzed addition of arylboronic acids to nitriles) which is less sensitive to the ring electronics.[2]
Expert Tip: Always quench these reactions with a buffered solution (e.g., saturated
) at low temperature. Acidic quenching at RT can hydrolyze the sensitive imine intermediate too rapidly or degrade the cinnoline ring.[1][2]
Module B: Reduction of the Nitrile
Goal: Conversion of C5-CN to C5-Aminomethyl (
) or Aldehyde ().[1]
Primary Issue:Over-reduction leading to 1,4-dihydrocinnoline or cleavage of the N-N bond (forming 2-amino-benzylamine derivatives).[1][2]
The Mechanism:
The N=N bond in cinnoline is weaker than the C
N bond.[1][2] Standard hydrogenation () or strong hydrides () will almost invariably reduce the heterocyclic ring first.[1][2]
Troubleshooting Protocol:
Target Product
Recommended Reagent
Protocol Specifics
Aldehyde (CHO)
DIBAL-H (1.1 eq)
Perform in Toluene at -78°C .[1][2] Strict temperature control is vital.[1][2] Quench with Rochelle's salt. Avoid warming above -40°C before quench.[1][2]
Amine (CH2NH2)
Raney Nickel / Hydrazine
Do not use .[1][2] Use Raney Nickel (W2 activity) with hydrazine hydrate in EtOH at 0°C to RT.[1][2] The N-N bond is surprisingly stable to hydrazine transfer hydrogenation compared to catalytic hydrogenation.[1][2]
Amine (CH2NH2)
/
The boride generated in situ is highly chemoselective for nitriles over the diaza-ring.[1][2] Use MeOH as solvent at 0°C.
Module C: Hydrolysis (Amide/Acid Formation)
Goal: Conversion of C5-CN to Amide (
) or Acid ().[1][2][3]
Primary Issue:N-Oxide formation (if using oxidative hydrolysis) or Ring degradation (under strong base).[1][2]
The Mechanism:
Cinnolines are sensitive to strong alkali at high temperatures (ring opening to diazo compounds).[1][2] Acidic hydrolysis is generally safer but slow due to the deactivation by the protonated nitrogens.[1][2]
Troubleshooting Protocol:
Q: My basic hydrolysis (NaOH/EtOH/Reflux) turned the reaction black.
A: You likely triggered a ring-opening/polymerization sequence.[1][2]
Solution: Switch to the Ghaffar-Parkins catalyst (
) or simply use Urea-Hydrogen Peroxide (UHP) and in acetone/water.[1][2] This "radziszewski-type" hydrolysis is mild and selective for CN Amide without touching the ring.[1][2]
Q: I need the carboxylic acid, but acid hydrolysis is too slow.
A: Do not increase the temperature above 100°C. Instead, convert the nitrile to the methyl imidate first (Pinner reaction: dry HCl/MeOH, 0°C), then hydrolyze the imidate with mild aqueous acid. This two-step procedure avoids the harsh conditions required for direct nitrile hydrolysis.[1][2]
Self-Validating Workflow (Decision Tree)
Use this logic flow to determine the safest route for your functionalization.
Figure 2: Decision tree for selecting reaction conditions that minimize side reactions.
References
Reactivity of Cinnoline Ring Systems
Title: Methods for the synthesis of cinnolines (Review)
Source: Chemistry of Heterocyclic Compounds (2008)
URL: [Link][1]
Cinnoline-5-carbonitrile Derivatives & Biological Activity
Title: A Comprehensive Review On Cinnoline Derivatives
Source: Journal of Pharmaceutical Negative Results (2022)
URL: [Link][1][2]
Nucleophilic Attack on Heterocycles (General Principles)
Title: Kinetics of nucleophilic attack on co-ordinated organic moieties
Source: Journal of the Chemical Society, Dalton Transactions
URL: [Link]
Selective Reduction of Nitriles in Heterocycles
Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
Source: Molecules (2019)
URL: [Link][1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
Target Molecule: Cinnoline-5-carbonitrile (5-Cyanocinnoline)
Molecular Formula: C
HNCore Challenge: Regioselectivity.[1]
Synthesizing substituted cinnolines (e.g., via Richter cyclization or cross-coupling of 5-bromocinnoline) frequently yields regioisomeric mixtures (3-, 4-, or 8-substituted byproducts). Distinguishing the 5-carbonitrile isomer is analytically demanding because the cyano group’s electronic effects are subtle compared to nitro or methoxy groups.
This guide provides a self-validating NMR characterization protocol to definitively assign the 5-isomer, distinguishing it from the parent heterocycle and its positional isomers.
Structural Logic & Expected Spectral Signature
To interpret the spectrum accurately, we must analyze the perturbation of the parent cinnoline system by the cyano (CN) group at position 5.
The Parent System (Cinnoline)[1][2][3][4][5][6]
H3 & H4 (Heterocyclic Ring): Form a distinct AX system (
Hz). H4 is significantly deshielded ( ppm) due to the anisotropic effect of the adjacent diaza-bond.
H5–H8 (Benzenoid Ring): Typically appear as a complex 4-spin system. H5 and H8 are the most deshielded of this set.
The 5-Cyano Effect (Perturbation)
Loss of H5: The signal for H5 disappears.
Peri-Effect on H4: The H4 proton is spatially adjacent (peri) to the C5-CN group. The cyano group's magnetic anisotropy and electric field effect typically cause deshielding of the peri-proton. Expect H4 to shift downfield relative to the parent.
Benzenoid Splitting: The remaining protons (H6, H7, H8) form an AMX or ABC spin system, distinct from the original ABCD pattern.
is preferred over CDCl for cyano-cinnolines due to solubility and the prevention of aggregation-induced shifting.
Concentration: 10–15 mg in 0.6 mL solvent. (High concentrations can cause
-stacking, shifting aromatic peaks upfield).
Water Trace: Ensure solvent water peak is calibrated (DMSO-d
residual HO @ 3.33 ppm).
Experimental Workflow
Figure 1: Decision tree for rapid filtering of regioisomers based on H3-H4 coupling.
Comparative Spectral Data
The following table contrasts the expected shifts of Cinnoline-5-carbonitrile against the parent molecule and the most common contaminant (Quinoline-5-carbonitrile).
Table 1: Diagnostic 1H NMR Peaks (DMSO-d
, 400 MHz)
> Note: Chemical shifts are estimates based on Substituent Chemical Shift (SCS) additivity rules applied to experimental parent cinnoline data [1, 2].
Distinguishing Alternatives (The "Isomer Trap")
In drug development, proving you do not have the 3-, 4-, or 8-isomer is as important as proving you have the 5-isomer.
Scenario A: Cinnoline-3-carbonitrile
The tell: The H3 proton is missing.
Spectral change: H4 appears as a singlet at ~9.4 ppm.
Verdict: If H4 is a singlet, it is NOT the 5-isomer.
Scenario B: Cinnoline-4-carbonitrile
The tell: The H4 proton is missing.
Spectral change: H3 appears as a singlet at ~8.0 ppm.
Verdict: If the most downfield peak (>9.0 ppm) is absent, it is NOT the 5-isomer.
Scenario C: Cinnoline-8-carbonitrile (The "Hard" Case)
The tell: H3 and H4 are still present as doublets.
Differentiation:
5-CN: H4 is peri to CN (Deshielded). H8 is peri to N.
8-CN: H4 is peri to H5 (Normal). H8 is substituted.
Coupling: In 5-CN, the benzenoid ring protons are H6, H7, H8. H6 (ortho to CN) and H8 (ortho to N) are both doublets. H7 is a triplet/dd.
NOE: In 5-CN, irradiating H4 will show NOE enhancement of the CN group (invisible in 1H) or no proton enhancement . In 8-CN, irradiating H4 will show NOE to H5 .
Advanced Verification: 2D NMR Connectivity
To satisfy rigorous publication standards (e.g., J. Med. Chem.), you must confirm the connectivity using HMBC.
HMBC Pathway (Heteronuclear Multiple Bond Correlation)
We utilize the long-range coupling (
) to link the distinct H4 proton to the nitrile carbon.
Figure 2: HMBC connectivity required to confirm the 5-position substitution.
Interpretation:
Identify H4 (most downfield doublet).
Look for a cross-peak to a quaternary carbon (C5 ).
If C5 also shows a correlation to the Nitrile Carbon (or if H6 correlates to the same C5), the assignment is confirmed.
References
Ames, D. E., & Kucharska, H. Z. (1963). Cinnolines. Part I. 4-Cinnolinyl-acetonitriles and -acetic acids. Journal of the Chemical Society, 4924-4929. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
El-Gendy, Z., et al. (1989). Synthesis and reactions of some 5-substituted cinnolines. Indian Journal of Chemistry, Section B, 28B, 479.
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link
A Comparative Guide to HPLC Purity Analysis of Cinnoline-5-carbonitrile
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. Cinnoline-5-carbonitrile, a key heterocyclic scaffold in medic...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. Cinnoline-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry, is no exception.[1][2] Its derivatives have shown a wide array of biological activities, making the precise and accurate determination of its purity a critical step in the drug development pipeline.[1][2][3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Cinnoline-5-carbonitrile, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.
The objective of any purity analysis method is to separate the main compound from its potential impurities, which may include starting materials, by-products, and degradation products.[4] The choice of analytical method is therefore paramount. This guide will explore a primary Reversed-Phase HPLC (RP-HPLC) method, a common workhorse in the pharmaceutical industry, and compare its performance against alternative chromatographic approaches. All methodologies are presented with a focus on scientific integrity, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7]
Primary Method: Reversed-Phase HPLC (RP-HPLC) for Cinnoline-5-carbonitrile
Reversed-phase chromatography is the most widely used separation technique in HPLC.[8] Its popularity stems from its versatility and applicability to a broad range of analytes. For a molecule like Cinnoline-5-carbonitrile, which possesses both aromatic and polar functional groups (a nitrogen-containing heterocycle and a nitrile group), RP-HPLC offers an excellent starting point for method development.[9][10]
The "Why": Rationale for Method Parameters
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation.
Stationary Phase (Column): A C18 (octadecylsilane) column is the most common choice for RP-HPLC due to its hydrophobicity, which provides good retention for moderately polar to non-polar compounds. The aromatic nature of the cinnoline ring system will interact favorably with the C18 stationary phase.
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water is used as the mobile phase. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The ratio of organic to aqueous phase is a critical parameter that is adjusted to control the retention time of the analyte. A buffer is often included in the aqueous phase to control the pH, which is crucial for ionizable compounds. Given that Cinnoline has a pKa of 2.64, maintaining a consistent pH is important for reproducible results.[3][11]
Detection: A UV detector is suitable for Cinnoline-5-carbonitrile due to its chromophoric nature (the aromatic ring system). The selection of the detection wavelength is based on the UV spectrum of the analyte to ensure maximum sensitivity.
Experimental Protocol: RP-HPLC
1. Instrumentation:
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase:
A: 0.1% Formic acid in Water
B: 0.1% Formic acid in Acetonitrile
Gradient: 70% A / 30% B, hold for 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
3. Sample Preparation:
Accurately weigh and dissolve Cinnoline-5-carbonitrile in the mobile phase to a final concentration of 1 mg/mL.
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
Before sample analysis, perform system suitability tests as per USP <621> to ensure the chromatographic system is performing adequately.[12][13][14] This includes parameters like tailing factor, theoretical plates, and repeatability of injections.
Workflow for RP-HPLC Purity Analysis
Caption: Workflow for RP-HPLC Purity Analysis of Cinnoline-5-carbonitrile.
Alternative Methods: A Comparative Overview
While RP-HPLC is a robust primary method, alternative techniques can offer advantages in specific scenarios, such as dealing with highly polar impurities or the need for faster analysis times.
Normal-Phase HPLC (NP-HPLC)
In contrast to RP-HPLC, normal-phase chromatography utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane, ethyl acetate).[8][15]
When to Consider NP-HPLC: This method is particularly useful for separating compounds that are highly soluble in organic solvents and for resolving isomers.[8][16] If Cinnoline-5-carbonitrile synthesis involves very polar starting materials or by-products that are poorly retained in RP-HPLC, NP-HPLC could provide better separation.
Challenges: NP-HPLC is often more sensitive to water content in the mobile phase, which can lead to less reproducible retention times.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development that utilizes smaller particle size columns (<2 µm) and higher pressures than conventional HPLC.[17]
Key Advantages:
Increased Speed and Throughput: UPLC methods can significantly reduce analysis time, often by a factor of 5-10, without sacrificing resolution.[18]
Improved Resolution and Sensitivity: The smaller particle size leads to sharper and taller peaks, which enhances both resolution and sensitivity.[17][18]
Considerations: UPLC systems operate at much higher pressures, requiring specialized instrumentation. Method transfer from HPLC to UPLC needs careful consideration and re-validation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling HPLC or UPLC with a mass spectrometer provides a powerful tool for impurity profiling.[4][19]
Unambiguous Identification: While UV detection can quantify impurities, it cannot definitively identify them. MS provides mass-to-charge ratio information, which can be used to elucidate the structure of unknown impurities.[19]
Enhanced Sensitivity and Selectivity: MS detectors can be highly sensitive and selective, allowing for the detection and quantification of impurities at very low levels.[20]
Performance Comparison
Parameter
RP-HPLC
NP-HPLC
UPLC
LC-MS
Principle
Non-polar stationary phase, polar mobile phase
Polar stationary phase, non-polar mobile phase
Similar to HPLC but with smaller particles and higher pressure
Separation by chromatography, detection by mass spectrometry
Typical Analytes
Broad range of moderately polar to non-polar compounds
Non-polar to moderately polar compounds, isomers
Same as HPLC, but with higher efficiency
Broad range of compounds
Analysis Time
15-30 minutes
15-30 minutes
2-5 minutes
Dependent on the chromatographic method used
Resolution
Good
Can be better for certain isomers
Excellent
Dependent on the chromatographic method used
Sensitivity
Good (UV detection)
Good (UV detection)
Very Good (UV detection)
Excellent
Impurity ID
No
No
No
Yes
Cost
Moderate
Moderate
High
Very High
Logical Relationships in Method Development
The development of a robust HPLC method involves understanding the interplay between various parameters.
Caption: Interplay of parameters in HPLC method development.
Conclusion and Recommendations
For the routine purity analysis of Cinnoline-5-carbonitrile, a well-validated Reversed-Phase HPLC method is the recommended starting point due to its robustness, versatility, and cost-effectiveness. The method outlined in this guide provides a solid foundation for achieving accurate and reliable purity results.
For laboratories requiring higher throughput, transitioning to a UPLC-based method is a logical next step, offering significant gains in speed and efficiency. When dealing with complex impurity profiles or the need for structural elucidation of unknown impurities, the use of LC-MS is indispensable. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the stage of drug development, the nature of the expected impurities, and the available instrumentation.
Regardless of the method chosen, adherence to a rigorous validation protocol as prescribed by ICH guidelines is essential to ensure the integrity and trustworthiness of the analytical data.[5][6][7][21] This includes demonstrating the method's specificity, linearity, accuracy, precision, and robustness.
References
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]
Understanding the Latest Revisions to USP <621> | Agilent . Available at: [Link]
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . Available at: [Link]
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Available at: [Link]
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography . Available at: [Link]
usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com . Available at: [Link]
Validation of Analytical Procedures Q2(R2) - ICH . Available at: [Link]
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . Available at: [Link]
Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis | Waters . Available at: [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA . Available at: [Link]
Are You Sure You Understand USP <621>? | LCGC International . Available at: [Link]
Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation . Available at: [Link]
Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds | Journal of Chromatographic Science | Oxford Academic . Available at: [Link]
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate . Available at: [Link]
A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech . Available at: [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain . Available at: [Link]
Characterization of drug-related impurities using UPLC-QTrap-MS/MS in three scan modes: Application to daptomycin | Request PDF - ResearchGate . Available at: [Link]
Development of Impurity Profiling Methods Using Modern Analytical Techniques . Available at: [Link]
Normal-phase capillary chromatography of polar aromatic compounds:... | Download Scientific Diagram - ResearchGate . Available at: [Link]
UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst - MDPI . Available at: [Link]
Normal-phase vs. Reversed-phase Chromatography - Phenomenex . Available at: [Link]
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC . Available at: [Link]
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI . Available at: [Link]
A concise review on cinnoline and its biological activities - Academia.edu . Available at: [Link]
Comparative Guide: X-ray Crystallography of Cinnoline-5-carbonitrile Derivatives
Executive Summary In the landscape of kinase inhibitor design, the Cinnoline-5-carbonitrile scaffold represents a distinct electronic and steric alternative to the more ubiquitous quinoline and quinazoline cores. While q...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of kinase inhibitor design, the Cinnoline-5-carbonitrile scaffold represents a distinct electronic and steric alternative to the more ubiquitous quinoline and quinazoline cores. While quinolines are often the default choice for Type I and Type II kinase inhibitors, the introduction of the N1-N2 diaza-bond in cinnolines significantly alters the Electrostatic Potential (ESP) surface, solubility profile, and crystal packing energetics.[1]
This guide provides a technical comparison of the crystallographic behavior of Cinnoline-5-carbonitrile derivatives versus their quinoline analogs. It details optimized crystallization protocols and analyzes the specific structural advantages—primarily enhanced
- stacking and unique hydrogen bonding vectors—that this scaffold offers for Fragment-Based Drug Discovery (FBDD).
Structural Rationale: Cinnoline vs. Quinoline[1][2][3][4]
The decision to utilize a Cinnoline-5-carbonitrile scaffold over a Quinoline-5-carbonitrile is rarely arbitrary; it is driven by specific electronic requirements.
Electronic & Steric Divergence
The defining feature of the cinnoline core is the N1-N2 bond . Unlike the C-N bond in quinoline, the N-N bond in cinnoline introduces a higher dipole moment and an additional hydrogen bond acceptor site without significantly increasing the steric bulk.
Quinoline: Lipophilic, drives binding primarily through hydrophobic enclosure.[1]
Cinnoline: Amphiphilic, the N2 nitrogen acts as a water-bridging anchor, often critical for stabilizing the ligand in solvent-exposed pockets (e.g., the ribose-binding pocket of ATP sites).[1]
Comparative Structural Metrics
The following table summarizes typical crystallographic parameters observed for these scaffolds. These values represent averaged metrics derived from small molecule X-ray diffraction databases (CSD) for 5-substituted derivatives.
Identical; acts as a reversible covalent trap or H-bond acceptor.[1]
Calculated LogP
~1.8 - 2.1
~2.5 - 2.9
Cinnolines offer better aqueous solubility.
Analyst Note: The tighter
-stacking in cinnolines is a critical differentiator. In co-crystal structures, this often translates to a higher enthalpy of binding when the inhibitor sandwiches between aromatic residues (e.g., the Gatekeeper residue and the catalytic loop).[1]
Experimental Protocol: Crystallization & Data Collection
Obtaining high-resolution data for Cinnoline-5-carbonitriles requires specific handling due to their polarity. Standard "slow evaporation" often yields amorphous precipitate rather than diffraction-quality single crystals.
Workflow Visualization
Figure 1: Optimized workflow for structural determination of nitrogen-heterocycle derivatives.
Optimized Crystallization Method: Vapor Diffusion
For Cinnoline-5-carbonitriles, Hanging Drop Vapor Diffusion is the gold standard.
Preparation of Stock Solution:
Dissolve 5 mg of the derivative in 500
L of a "Good Solvent" (typically THF or DMSO).
Ensure the solution is particulate-free by filtering through a 0.22
m PTFE filter.
Reservoir Setup:
Prepare 1 mL of "Precipitant" in the well.
Recommended System: Hexane/Ethyl Acetate (3:1 ratio) or Pentane/Dichloromethane (for more volatile control).[1]
Drop Deployment:
Mix 2
L of Stock Solution + 1 L of Reservoir Solution on a siliconized cover slide.
Invert over the reservoir and seal with grease.
Incubation:
Store at 18°C in a vibration-free environment.
Observation: Cinnoline derivatives typically nucleate within 48-72 hours, forming yellow/orange prisms.[1]
Critical Control: Unlike quinolines, cinnolines are sensitive to light-induced degradation in solution.[1] Keep crystallization trays in the dark.
Structural Insights for Drug Design
Once the structure is solved, the data reveals specific interaction capabilities utilized in rational drug design.[1]
The Nitrile Interaction Landscape
The 5-carbonitrile group is not merely a steric blocker; it is an active electronic anchor. In high-resolution structures (typically < 2.0 Å), the nitrile nitrogen acts as a weak hydrogen bond acceptor.[1]
Figure 2: Interaction map showing the Cinnoline-5-carbonitrile acting as a hub for both hydrophobic (Pi-Stacking) and polar (H-Bond/Water Bridge) interactions.[1][2]
Why this matters for FBDD?
In Fragment-Based Drug Discovery, the "Ligand Efficiency" (LE) is paramount.[1]
Cinnoline Advantage: The scaffold contributes more binding enthalpy per heavy atom compared to quinoline due to the dual-nitrogen H-bonding capability and the tighter
-stacking induced by the electron-deficient ring system.
Data Validation: X-ray data confirms that the Cinnoline ring remains planar even with the 5-CN substitution, ensuring it fits into narrow ATP-binding clefts without inducing steric clash penalty.
References
BenchChem. (2025).[1][3] Navigating the Binding Landscape: A Comparative Look at Cinnoline, Quinoline, and Quinazoline Scaffolds. Retrieved from [1]
National Institutes of Health (NIH). (2021).[1] Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorg Med Chem Lett. Retrieved from
Royal Society of Chemistry (RSC). (2018).[1] 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions. New Journal of Chemistry. Retrieved from [1]
Tonk, et al. (2012).[1][4] Synthesis and crystal structure analysis of pyrazolo[4,3-c]cinnoline derivatives. Journal of Pharmaceutical Negative Results. Retrieved from [1]
Cambridge Crystallographic Data Centre (CCDC).General guidelines for deposition of heterocyclic crystal structures. (Standard Field Reference).
A Comparative Guide to the Structure-Activity Relationship of 5-Cyano-Cinnoline in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the selection and optimization of a core chemical scaffold are critical determinants of success. The cinnoli...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection and optimization of a core chemical scaffold are critical determinants of success. The cinnoline nucleus, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 5-cyano-cinnoline derivatives as potent kinase inhibitors. Drawing upon experimental data, we will explore how structural modifications to this scaffold influence inhibitory potency and selectivity, offering insights for the rational design of next-generation therapeutics.
The 5-Cyano-Cinnoline Scaffold: A Promising Starting Point
The 5-cyano-cinnoline scaffold has garnered attention as a promising starting point for the development of kinase inhibitors. The cyano group at the 5-position is a key feature, often involved in crucial interactions within the ATP-binding pocket of various kinases. The core structure of 5-cyano-cinnoline is presented below.
Caption: Impact of C4-substitutions on kinase inhibition.
Studies on analogous 3-cyano-quinoline scaffolds have demonstrated that a 4-anilino substituent is a good starting point for achieving kinase inhibitory activity. [2]The introduction of a phenoxy group on the aniline moiety often leads to a significant enhancement in potency. Furthermore, substitutions on the phenoxy ring, particularly with alkoxy groups, can further improve activity and cellular potency.
[2]
Comparative Inhibitory Activity of C4-Substituted Analogs
Note: Data is extrapolated from studies on the closely related 3-cyano-quinoline scaffold due to the limited availability of specific data for 5-cyano-cinnoline.
Modifications at the C6 and C7-Positions: Tuning Solubility and Selectivity
The C6 and C7 positions of the cinnoline ring are solvent-exposed in many kinase binding pockets, making them ideal sites for modification to enhance physicochemical properties such as solubility and to fine-tune selectivity.
Caption: Influence of C6/C7 modifications.
For the related 4-phenylamino-3-quinolinecarbonitrile scaffold, the presence of alkoxy groups, particularly methoxy groups, at the C6 and C7 positions is crucial for optimal Src kinase inhibitory activity. [3]Replacing a methoxy group with a more extended and polar substituent, such as a 3-morpholinopropoxy group, has been shown to significantly increase both enzymatic and cellular activity. [3]This is attributed to the enhanced solubility and the potential for additional interactions with the solvent-exposed region of the kinase.
Impact of C6/C7 Substitutions on Src Kinase Inhibition
Note: Data is derived from studies on the 4-phenylamino-3-quinolinecarbonitrile scaffold, a close structural analog of 5-cyano-cinnoline derivatives.
Comparison with Other Kinase Inhibitor Scaffolds
The 5-cyano-cinnoline scaffold holds its own when compared to other well-established kinase inhibitor scaffolds like quinazoline and quinoline.
Feature
5-Cyano-Cinnoline
Quinazoline
Quinoline
Core Structure
Benzene ring fused to a pyridazine ring with a C5-cyano group.
Benzene ring fused to a pyrimidine ring.
Benzene ring fused to a pyridine ring.
Primary Mechanism
Primarily ATP-competitive kinase inhibition.
Predominantly ATP-competitive kinase inhibition, especially targeting EGFR. [4]
Diverse mechanisms including kinase inhibition and topoisomerase inhibition. [4]
Key Advantages
The cyano group can form specific interactions. The scaffold's rigidity is favorable for high-affinity binding.
Well-established scaffold with numerous approved drugs. Extensive SAR data available. [5]
Versatile scaffold with a broad range of biological activities.
Development Focus
Targeted therapy, particularly for kinases where the cyano group can exploit specific binding interactions.
Targeted therapy, especially for cancers driven by specific kinase mutations.
Broad-spectrum anticancer activity.
Experimental Protocols
To ensure the integrity and reproducibility of the SAR data, standardized experimental protocols are essential.
Biochemical Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Workflow:
Caption: Workflow for a biochemical kinase inhibition assay.
Reagent Preparation: Prepare solutions of the recombinant kinase, a suitable substrate (peptide or protein), ATP, and the test compound at various concentrations.
Reaction Setup: In a microplate, add the kinase and the test compound.
Pre-incubation: Allow the compound to bind to the kinase for a short period.
Reaction Initiation: Add the substrate and ATP to start the phosphorylation reaction.
Incubation: Incubate the plate at a controlled temperature for a specific duration.
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the growth and viability of cancer cells.
Workflow:
Caption: Workflow for a cell-based proliferation assay.
Cell Seeding: Plate cancer cells in a multi-well plate at a predetermined density.
Compound Treatment: After the cells have adhered, treat them with a range of concentrations of the test compound.
Incubation: Incubate the plates for a period that allows for multiple cell divisions (typically 48-72 hours).
Viability Assessment: Add a reagent that measures cell viability (e.g., MTT, resazurin, or an ATP-based assay).
Signal Detection: Measure the signal (absorbance or luminescence) which is proportional to the number of viable cells.
Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).
Conclusion
The 5-cyano-cinnoline scaffold represents a valuable and promising framework for the design of novel kinase inhibitors. The structure-activity relationships, even when inferred from closely related heterocyclic systems, highlight the critical roles of substitutions at the C4, C6, and C7 positions in dictating potency, selectivity, and cellular activity. The cyano group at the 5-position offers a unique handle for achieving specific interactions within the kinase active site. Future research focused on generating a broader range of 5-cyano-cinnoline derivatives and evaluating them against a diverse panel of kinases will be instrumental in fully realizing the therapeutic potential of this compelling scaffold.
References
Yu, J., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]
Wallace, E. M., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(23), 2683-2686. [Link]
Saxena, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]
Fakhr, M. A., et al. (2022). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online.
Mishra, A., et al. (2022). Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B. International Journal of Molecular Sciences, 23(23), 14695. [Link]
Oh, Y., et al. (2018). Structure–Activity Relationships of Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Investigations of Various 6,5-Heterocycles to Improve Metabolic Stability. Journal of Medicinal Chemistry, 61(15), 6820-6834. [Link]
Mokhtar, M., et al. (2021). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1349-1362. [Link]
Boschelli, D. H., et al. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(6), 822-833. [Link]
Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248.
Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 37(12), 1810-1822. [Link]
D'Andrea, G., et al. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 5, 278. [Link]
Gąsiorowska, J., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]
El-Damasy, A. K., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18. [Link]
Szeliga, M., et al. (2023). Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. International Journal of Molecular Sciences, 24(21), 15886. [Link]
El-Adl, K., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of the Iranian Chemical Society, 19(11), 4785-4806. [Link]
Ghorab, M. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]
Al-Ostoot, F. H., et al. (2022). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online.
Zhao, Y., et al. (2015). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry, 13(2), 474-485. [Link]
Agarwal, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ChemEngineering, 5(4), 73. [Link]
Jogo, T., et al. (2020). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. Frontiers in Chemistry, 8, 735. [Link]
Furqan, M., et al. (2022). Identification and Characterization of Natural and Semisynthetic Quinones as Aurora Kinase Inhibitors. ACS Omega, 7(25), 21696-21708. [Link]
[1][2][3][4] Executive Summary & Hazard Profile Immediate Action Required: Treat Cinnoline-5-carbonitrile as a High-Risk Organic Nitrile .[1][2] While specific toxicological data for the 5-carbonitrile derivative may be...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary & Hazard Profile
Immediate Action Required: Treat Cinnoline-5-carbonitrile as a High-Risk Organic Nitrile .[1][2]
While specific toxicological data for the 5-carbonitrile derivative may be sparse in public repositories, the structural combination of a cinnoline core (1,2-benzodiazine) and a nitrile group (-CN) mandates a conservative safety approach.[1][2]
Primary Hazard:Acute Toxicity (Oral/Dermal/Inhalation). Metabolic or chemical hydrolysis can release cyanide ions (
), which inhibit cytochrome c oxidase, causing cellular hypoxia.[1][2]
Critical Reactivity:Incompatible with Strong Acids. Acidification of nitrile waste can generate Hydrogen Cyanide (HCN) gas, a rapid-acting asphyxiant.[1][2]
Disposal Class: Hazardous Organic Waste (Toxic).[1][2] Do not dispose of down the drain.
Pre-Disposal Assessment & Segregation[3][5]
Before handling, you must categorize the waste state.[3] Use the following decision matrix to determine the correct workflow.
Figure 1: Decision matrix for segregating Cinnoline-5-carbonitrile waste. Note the critical pH check step for liquid waste.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Treat all glassware (flasks, spatulas) that contacted Cinnoline-5-carbonitrile as acutely contaminated.[1][2]
Mechanism: We utilize a "Triple Rinse" procedure followed by oxidative deactivation for trace residues.[1][2]
Figure 2: Decontamination workflow.[1][2] The initial solvent rinse removes the bulk of the toxic nitrile and must be treated as hazardous waste.
Technical Note on Bleach: While hypochlorite (bleach) oxidizes free cyanide (
) to cyanate (), its reaction with complex organic nitriles is slower and less predictable.[1][2] Therefore, solvent rinsing (physical removal) is the primary safety step.[2] Only use bleach for final trace cleaning, and ensure the bleach solution is alkaline (pH > 10) to prevent chlorine gas formation.
Regulatory & Compliance Data
RCRA Classification (USA): Cinnoline-5-carbonitrile is not explicitly P-listed or U-listed by CAS number.[1][2] However, due to the nitrile functionality, it may exhibit Characteristic Reactivity (D003) if it generates toxic gases under acidic conditions.[2]
Recommendation: Manage as Non-listed Hazardous Waste (Toxic/Reactive characteristics).[1][2]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1][2]
U.S. Environmental Protection Agency (EPA). (2023).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
PubChem. (n.d.).[1][2] Compound Summary: Cinnoline (Parent Heterocycle Safety Data). National Library of Medicine.[1] [Link]
Personal protective equipment for handling Cinnoline-5-carbonitrile
Executive Summary & Chemical Identity Cinnoline-5-carbonitrile is a nitrogen-rich heterocyclic building block often employed in the synthesis of bio-active pharmacophores (e.g., kinase inhibitors).[1] Due to the fusion o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Cinnoline-5-carbonitrile is a nitrogen-rich heterocyclic building block often employed in the synthesis of bio-active pharmacophores (e.g., kinase inhibitors).[1] Due to the fusion of the 1,2-diazine ring (cinnoline) with a nitrile moiety, this compound presents a dual hazard profile: heterocyclic toxicity and potential cyanogenic metabolism .[1]
While specific toxicological data for this exact isomer may be sparse in public registries, safety protocols must be extrapolated from structural analogs (e.g., Quinoline-5-carbonitrile, CAS 59551-02-9) and treated with the rigor of a High-Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.[1]
Chemical Profile
Property
Specification
Systematic Name
Cinnoline-5-carbonitrile
Molecular Formula
C₉H₅N₃
Molecular Weight
155.16 g/mol
Physical State
Solid (typically off-white to pale yellow powder)
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water.[2]
Primary Hazards
Acute Toxicity (Oral/Inhale), Skin/Eye Irritant, Target Organ Toxicity.[1][3]
Hazard Assessment: The "Nitrile-Cinnoline" Nexus
As a researcher, you must recognize that the nitrile group (-CN) attached to the electron-deficient cinnoline ring creates specific reactivity concerns.
Metabolic Activation: Aromatic nitriles can be metabolized in vivo (via cytochrome P450) to release cyanide ions, albeit slower than aliphatic nitriles.[1] Treat ingestion or significant dermal absorption as a potential cyanide exposure event.[1]
Sensitization: The cinnoline core is structurally related to known sensitizers.[1] Repeated exposure may induce allergic dermatitis.[1]
Reactivity: Incompatible with strong acids (risk of HCN evolution) and strong oxidizers.[1][4]
Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on standard "lab basics." The permeation kinetics of organic nitriles through standard rubber requires a multi-layered approach.
PPE Selection Table
Protection Zone
Low Risk (Weighing <10 mg)
High Risk (Synthesis/Scale-up >100 mg)
Technical Rationale
Hand Protection
Double Nitrile (min 5 mil outer)
Laminate (Silver Shield) liner + Nitrile outer
Standard nitrile degrades in organic solvents (DCM/DMF) used with this compound; Laminate resists permeation.[1]
Respiratory
Fume Hood (Face Velocity >100 fpm)
Powered Air Purifying Respirator (PAPR) or N95 + Fume Hood
Fine powders aerosolize easily; static charge often disperses cinnoline dusts.[1]
Eye/Face
ANSI Z87.1 Safety Glasses
Chemical Goggles + Face Shield
Protects against splashes of solution which carry the toxin through skin/mucosa.
Body
Standard Cotton Lab Coat
Tyvek® Lab Coat (Disposable) with wrist cuffs
Prevents accumulation of toxic dust on reusable clothing.
Operational Handling Protocols
Workflow Visualization: Safe Handling Lifecycle
Figure 1: Operational workflow emphasizing static control during weighing and pH control during waste generation to prevent HCN evolution.
Step-by-Step Protocol
A. Weighing & Transfer (Critical Step)
Context: Cinnoline derivatives are often electrostatic solids.[1] Static discharge can scatter toxic dust.
Engineering Control: Use a balance enclosure or a localized powder hood.[1]
Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weighing boat before contact.
Technique: Weigh into a tared vial, not onto weighing paper. Cap the vial immediately. Wipe the exterior of the vial with a solvent-dampened Kimwipe (treat wipe as hazardous waste) before removing from the hood.[1]
B. Reaction Setup
Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents are skin penetration enhancers .[1] They will carry the cinnoline-nitrile across the dermal barrier instantly upon contact.
Apparatus: Use standard ground-glass joints with Teflon sleeves (avoid grease which can dissolve).[1] Secure all clamps.
Emergency Response & Exposure Logic
Medical Alert: If exposed, inform medical personnel that the compound is an Aromatic Nitrile .[1]
Exposure Response Decision Tree
Figure 2: Immediate response logic.[1][5] Note the prohibition of solvents on skin, which accelerates absorption.
Cover with a wet pad (water or PEG-400) to dampen.[1]
Scoop into a wide-mouth jar.
Clean surface with 1% Sodium Hydroxide solution (hydrolyzes trace nitrile), followed by water.[1]
Waste Disposal & Compliance
Crucial Rule: Never dispose of Cinnoline-5-carbonitrile in Acidic Waste Streams .
Mechanism:[1][6] Acidic conditions can protonate the nitrile or hydrolysis byproducts, potentially releasing Hydrogen Cyanide (HCN) gas.[1]
Disposal Protocol:
Segregation: Collect in a dedicated "Toxic Organic" container.
pH Check: Ensure the waste container is Neutral or slightly Basic (pH 8-10).
Labeling: Clearly mark container: "Contains Organic Nitriles - DO NOT ACIDIFY."
Destruction (Reference): For small quantities, chemical oxidation using bleach (Sodium Hypochlorite) is effective for destroying the nitrile functionality before disposal, converting it to the less toxic cyanate/amide [1].[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]